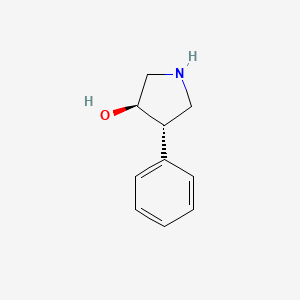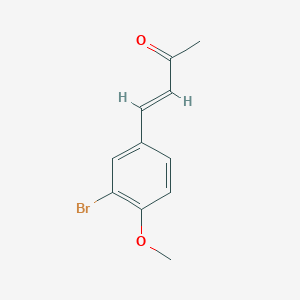
trans-4-Phénylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Phenylpyrrolidin-3-ol: is a chemical compound characterized by a pyrrolidine ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 3-position.
Applications De Recherche Scientifique
Chemistry: trans-4-Phenylpyrrolidin-3-ol is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the exploration of different pharmacophore spaces, making it valuable in drug discovery .
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators .
Medicine: trans-4-Phenylpyrrolidin-3-ol and its derivatives are being investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,3-Dipolar Cycloaddition: A classical method for preparing five-membered heterocycles like trans-4-Phenylpyrrolidin-3-ol involves the 1,3-dipolar cycloaddition between a nitrone and an olefin.
Microbial Hydroxylation and Enzymatic Esterification: Another method involves the regioselective microbial hydroxylation of 1-benzoylpyrrolidine followed by stereoselective enzymatic esterification.
Industrial Production Methods: Industrial production methods for trans-4-Phenylpyrrolidin-3-ol are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-Phenylpyrrolidin-3-ol can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, amines, and other nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Deoxygenated derivatives.
Substitution: Halogenated or aminated derivatives.
Mécanisme D'action
The mechanism of action of trans-4-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the presence of the phenyl and hydroxyl groups contribute to its binding affinity and selectivity towards these targets . The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple five-membered nitrogen heterocycle without additional substituents.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the 2-position.
trans-4-Phenylpyrrolidin-2-one: Similar to trans-4-Phenylpyrrolidin-3-ol but with a carbonyl group at the 2-position instead of a hydroxyl group.
Uniqueness: trans-4-Phenylpyrrolidin-3-ol is unique due to the presence of both a phenyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
(3R,4S)-4-phenylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWOEDBCCDPEQB-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242166-68-2 |
Source


|
| Record name | rac-(3R,4S)-4-phenylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








